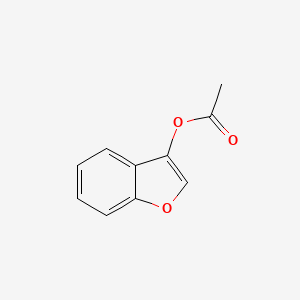

3-Acetoxybenzofuran

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzofuran-3-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-7(11)13-10-6-12-9-5-3-2-4-8(9)10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCBLZAJCKKRBED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=COC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377796 | |

| Record name | 3-Acetoxybenzo[b]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93680-80-9 | |

| Record name | 3-Acetoxybenzo[b]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 93680-80-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Acetoxybenzofuran chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetoxybenzofuran, also known as benzofuran-3-yl acetate, is a heterocyclic organic compound with the molecular formula C₁₀H₈O₃. As a derivative of the versatile benzofuran scaffold, it holds potential as a key intermediate in the synthesis of various biologically active molecules and pharmaceutical agents.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, structure, and spectral characteristics of this compound, along with a detailed experimental protocol for its synthesis. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates predicted data and provides expected spectral analyses based on its chemical structure and analogy to related compounds.

Chemical Structure and Properties

This compound consists of a benzofuran core acetylated at the 3-position. The benzofuran moiety is composed of a furan ring fused to a benzene ring.

Structure:

Figure 1: Chemical structure of this compound.

Physical and Chemical Properties

The following table summarizes the known and predicted physical and chemical properties of this compound. It is important to note that some of these values are predicted and have not been experimentally verified.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₈O₃ | [1][4] |

| Molecular Weight | 176.17 g/mol | [1][4] |

| CAS Number | 93680-80-9 | [1] |

| Appearance | Clear light yellow liquid | [1] |

| Boiling Point | 264.2 ± 13.0 °C (Predicted) | [1] |

| Density | 1.223 ± 0.06 g/cm³ (Predicted) | [1] |

| Refractive Index | 1.543 - 1.545 | [1] |

| Water Solubility | Insoluble | [1] |

| logP (octanol/water) | 2.358 (Calculated) | [5] |

| Topological Polar Surface Area | 39.4 Ų | [4] |

| Rotatable Bond Count | 2 | [4] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the acetylation of 3-hydroxybenzofuran (also known as benzofuran-3-one). The following protocol is adapted from general procedures for the acetylation of hydroxybenzofurans.

Reaction Scheme:

Figure 2: Synthesis of this compound.

Materials:

-

3-Hydroxybenzofuran

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Glacial acetic acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 3-hydroxybenzofuran (1 equivalent) and anhydrous sodium acetate (1 equivalent).

-

Add glacial acetic acid and acetic anhydride to the flask.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a separatory funnel containing water or a saturated sodium bicarbonate solution to neutralize the excess acetic acid and anhydride.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

Spectral Data and Analysis

While specific spectra for this compound are not widely published, the following sections describe the expected spectral characteristics based on its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons of the benzofuran ring system and the methyl protons of the acetate group.

Expected Chemical Shifts (in CDCl₃, estimated):

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C4-H, C5-H, C6-H, C7-H) | 7.2 - 7.8 | Multiplet | 4H |

| Furan (C2-H) | ~7.9 | Singlet | 1H |

| Acetate (CH₃) | ~2.3 | Singlet | 3H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule.

Expected Chemical Shifts (in CDCl₃, estimated):

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O (acetate) | ~168 |

| C3a, C7a (bridgehead) | ~120 - 155 |

| C4, C5, C6, C7 (benzene ring) | ~110 - 130 |

| C2 (furan ring) | ~145 |

| C3 (furan ring) | ~115 |

| CH₃ (acetate) | ~21 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the presence of strong absorptions corresponding to the carbonyl group of the ester and various vibrations of the aromatic and furan rings.

Expected Characteristic Absorptions:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (ester) | ~1760 | Strong |

| C-O Stretch (ester) | ~1200 - 1250 | Strong |

| Aromatic C=C Stretch | ~1450 - 1600 | Medium |

| Aromatic C-H Stretch | >3000 | Medium |

| C-H Stretch (methyl) | ~2950 - 3000 | Weak |

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak at m/z = 176. The fragmentation pattern will likely involve the loss of the acetyl group or ketene.

Expected Fragmentation Pattern:

| m/z | Fragment Ion | Notes |

| 176 | [C₁₀H₈O₃]⁺˙ | Molecular ion (M⁺˙) |

| 134 | [C₈H₆O]⁺˙ | Loss of ketene (CH₂=C=O) from M⁺˙ |

| 105 | [C₇H₅O]⁺ | Loss of CO from the m/z 134 fragment |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Biological Activity

While there is a substantial body of research on the diverse biological activities of benzofuran derivatives, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, specific studies on this compound are limited.[2][3][6][7] Its primary role is considered to be a synthetic intermediate for the preparation of more complex and potentially bioactive molecules.[1] Further research is warranted to explore the pharmacological profile of this compound itself.

Conclusion

This compound is a valuable heterocyclic compound with a well-defined structure and predictable chemical properties. This guide provides a foundational understanding of its characteristics and a practical protocol for its synthesis. The provided spectral data predictions offer a basis for the characterization of this compound in a laboratory setting. As the interest in benzofuran-based pharmaceuticals continues to grow, a thorough understanding of key intermediates like this compound is essential for the advancement of medicinal chemistry and drug development.

Disclaimer: The information provided in this technical guide is intended for research and development purposes by qualified professionals. The predicted data and experimental protocols should be used with appropriate caution and validated through experimental work. All laboratory procedures should be conducted with appropriate safety measures in place.

References

- 1. This compound CAS#: 93680-80-9 [amp.chemicalbook.com]

- 2. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound (CAS 93680-80-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and First Synthesis of 3-Acetoxybenzofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the likely first synthesis of 3-acetoxybenzofuran, a molecule of interest in medicinal chemistry and organic synthesis. While a singular, seminal publication detailing its "discovery" is not prominent in the scientific literature, its synthesis can be logically deduced from established chemical principles. This document outlines a highly probable synthetic pathway, complete with detailed experimental protocols, quantitative data, and workflow visualizations.

The most logical and efficient synthesis of this compound proceeds via a three-step sequence starting from the readily available 2'-hydroxyacetophenone. This pathway involves an initial α-bromination, followed by an intramolecular cyclization to form the key intermediate, benzofuran-3(2H)-one, which exists in tautomeric equilibrium with 3-hydroxybenzofuran. The final step is the acetylation of this intermediate.

Quantitative Data Summary

The following tables summarize the key physical, chemical, and spectroscopic data for the final product and its immediate precursor.

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical Form | Boiling Point (°C) |

| Benzofuran-3(2H)-one | C₈H₆O₂ | 134.13 | 553-86-6 | Solid | Decomposes |

| This compound | C₁₀H₈O₃ | 176.17 | 93680-80-9 | Clear light yellow liquid | 264.2 ± 13.0 (Predicted)[1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points |

| ¹H NMR | Data unavailable in literature with full assignment. Expected signals would include a singlet for the acetyl protons and multiplets for the aromatic protons. |

| ¹³C NMR | Data unavailable in literature with full assignment. Expected signals would include a carbonyl carbon for the ester, carbons of the benzofuran ring system, and a methyl carbon. |

| Infrared (IR) | Strong C=O stretching vibration for the ester group, C-O stretching, and aromatic C-H and C=C stretching. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 176. A prominent fragment would be the loss of the acetyl group (M-43), resulting in a benzofuran-3-oxy radical cation. |

Experimental Protocols

The following protocols are adapted from established, general procedures for similar chemical transformations and represent a viable pathway for the synthesis of this compound.

Step 1: Synthesis of 2-Bromo-2'-hydroxyacetophenone

This procedure is adapted from the bromination of 4'-hydroxyacetophenone and is expected to yield the desired product.[2]

Materials:

-

2'-Hydroxyacetophenone

-

Bromine

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2'-hydroxyacetophenone (1.0 eq) in diethyl ether.

-

Cool the solution to 0 °C using an ice bath.

-

With vigorous stirring, add a solution of bromine (1.0 eq) in a minimal amount of diethyl ether dropwise over 20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a saturated sodium bicarbonate solution to quench the reaction.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it again with saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude 2-bromo-2'-hydroxyacetophenone by recrystallization or column chromatography.

Step 2: Synthesis of Benzofuran-3(2H)-one

This step involves the intramolecular cyclization of 2-bromo-2'-hydroxyacetophenone. This reaction is typically promoted by a non-nucleophilic base.

Materials:

-

2-Bromo-2'-hydroxyacetophenone

-

Sodium carbonate or potassium carbonate

-

Anhydrous acetone or N,N-dimethylformamide (DMF)

Procedure:

-

Dissolve 2-bromo-2'-hydroxyacetophenone (1.0 eq) in anhydrous acetone or DMF in a round-bottom flask.

-

Add a slight excess of a non-nucleophilic base such as potassium carbonate (1.2 eq).

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter off the inorganic salts and wash with the reaction solvent.

-

Remove the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield benzofuran-3(2H)-one.

Step 3: Synthesis of this compound

This is a standard acetylation of the enol form of benzofuran-3(2H)-one.[3]

Materials:

-

Benzofuran-3(2H)-one

-

Acetic anhydride

-

Pyridine

-

Dichloromethane or ethyl acetate

-

1 M HCl solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve benzofuran-3(2H)-one (1.0 eq) in dry pyridine under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add acetic anhydride (1.5-2.0 eq) dropwise to the solution.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Quench the reaction by the slow addition of methanol.

-

Remove the pyridine by co-evaporation with toluene under reduced pressure.

-

Dissolve the residue in dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel.

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the logical relationship between the steps in the synthesis of this compound.

References

Spectroscopic Data for 3-Acetoxybenzofuran: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Acetoxybenzofuran, tailored for researchers, scientists, and drug development professionals. The guide presents predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.7 - 7.9 | m | 2H | Aromatic-H |

| ~7.3 - 7.5 | m | 2H | Aromatic-H |

| ~7.8 | s | 1H | H-2 |

| ~2.4 | s | 3H | -OCOCH₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Carbon Type |

| ~168 | C=O |

| ~155 | C-O (furan) |

| ~145 | Quaternary C (aromatic) |

| ~130 | Aromatic CH |

| ~125 | Aromatic CH |

| ~123 | Aromatic CH |

| ~120 | Aromatic CH |

| ~118 | Quaternary C (aromatic) |

| ~112 | C-3 |

| ~21 | -OCOC H₃ |

Solvent: CDCl₃

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~1765 | Strong | C=O Stretch (ester) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |

| ~1200 | Strong | C-O Stretch (ester) |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 176 | 50 | [M]⁺ (Molecular Ion) |

| 134 | 100 | [M - C₂H₂O]⁺ |

| 105 | 30 | [C₇H₅O]⁺ |

| 77 | 25 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a 300 MHz or higher field spectrometer.

-

Acquire ¹³C NMR spectra with proton decoupling to simplify the spectrum to single lines for each carbon environment.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane or acetone).

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty sample compartment.

-

Place the salt plate with the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is common for GC-MS and will produce the parent molecular ion and characteristic fragment ions. Electrospray Ionization (ESI) is often used for LC-MS.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

3-Acetoxybenzofuran CAS number and molecular weight

For researchers, scientists, and professionals in drug development, precise identification of chemical compounds is paramount. This document provides essential information regarding 3-Acetoxybenzofuran, a molecule of interest in various research and development applications.

The Chemical Abstracts Service (CAS) number for this compound is 93680-80-9 .[1][2][3][4] This unique numerical identifier is assigned to every chemical substance described in the open scientific literature, ensuring unambiguous identification.

The molecular weight of this compound is 176.17 g/mol .[1][2][3][4] This value is crucial for stoichiometric calculations in chemical reactions and for the preparation of solutions with specific molar concentrations.

A summary of these key identifiers is presented in the table below for quick reference.

| Identifier | Value |

| CAS Number | 93680-80-9 |

| Molecular Weight | 176.17 g/mol |

| Molecular Formula | C10H8O3 |

Further investigation into the technical aspects of this compound, including experimental protocols and its role in signaling pathways, is ongoing to provide a comprehensive guide for the scientific community.

References

The Pervasive Presence of Benzofurans in Nature: A Technical Guide for Researchers

An in-depth exploration of the natural occurrence, biosynthesis, and pharmacological significance of benzofuran derivatives, offering a valuable resource for scientific and drug development professionals.

While the specific natural occurrence of 3-acetoxybenzofuran derivatives is not extensively documented in readily available scientific literature, the broader class of benzofuran derivatives represents a significant and widespread family of naturally occurring heterocyclic compounds. These compounds are ubiquitously found in various botanical species, fungi, and even some animals, exhibiting a remarkable diversity of structures and a wide array of biological activities. This guide provides a comprehensive overview of naturally occurring benzofuran derivatives, their sources, isolation, and biological importance, tailored for researchers and professionals in drug discovery and development.

Natural Sources of Benzofuran Derivatives

Benzofuran compounds have been isolated from a multitude of natural sources, with higher plants being a particularly rich reservoir. Families such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae are prominent producers of these molecules.[1] Fungi, especially endophytic fungi, have also been identified as a source of novel benzofuran derivatives.[2]

Table 1: Selected Naturally Occurring Benzofuran Derivatives and Their Sources

| Compound Name | Natural Source(s) | Reference(s) |

| Aglaodoratin | Aglaia odorata | [3] |

| (E)-3-((2S,3S)-2-(4-hydroxy-3-methoxyphenyl)- 3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl) acryl aldehyde | Seeds of a plant (species not specified) | [3] |

| 1-[6-hydroxy-2-isopropenyl-1-benzofuran-5-yl]-1-ethanone | Petasites hybridus roots | [4] |

| (2R)-(4- methoxybenzyl)-5,7-dimethyl-6-hydroxyl-2,3-dihydrobenzofuran | Ophiopogon japonicus tubers | [4] |

| 2-(2-hydroxyl-4-methoxy-benzyl)-5-methyl-6-methoxyl-2,3 dihydrobenzofuran | Ophiopogon japonicus tubers | [4] |

| 2-(4-hydroxy-benzyl)-5,6 dihydroxybenzofuran | Ophiopogon japonicus tubers | [4] |

| Khellin and Visnagin | Natural furanone compounds | [1] |

| Angelicin | Natural compound | [1] |

| Bergapten | Limes, lemons, parsnips | [1] |

Isolation and Characterization: A Methodological Overview

The isolation and structural elucidation of benzofuran derivatives from natural sources typically involve a series of chromatographic and spectroscopic techniques. A general workflow for this process is outlined below.

Key Experimental Protocols

Extraction: A common initial step involves the extraction of the raw biological material (e.g., dried and powdered plant leaves, roots, or fungal biomass) with organic solvents of increasing polarity. For instance, in the isolation of a conjugated carbofuran metabolite from carrots, acetonitrile and methanol were utilized for extraction.

Chromatographic Separation: The resulting crude extract is a complex mixture that requires further separation. Column chromatography, using stationary phases like silica gel or Sephadex, is a standard technique for initial fractionation. Subsequent purification is often achieved using High-Performance Liquid Chromatography (HPLC), which offers higher resolution and is crucial for obtaining pure compounds.

Structure Elucidation: The definitive structure of an isolated benzofuran derivative is determined using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides detailed information about the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS) determines the molecular weight and elemental composition of the compound.

-

Infrared (IR) spectroscopy identifies the presence of specific functional groups.

-

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, which can be indicative of the benzofuran chromophore.

Biosynthesis of the Benzofuran Core

The biosynthesis of the benzofuran scaffold in nature is believed to involve precursors from the shikimate pathway. Phenylalanine, for example, has been implicated as a contributor of a C6-C1 unit in the biosynthesis of certain benzofurans. The exact biosynthetic pathways can vary between different organisms and for different derivatives.

Pharmacological Significance and Therapeutic Potential

Naturally occurring benzofuran derivatives have garnered significant attention from the scientific community due to their diverse and potent biological activities.[1][5] These compounds have been reported to exhibit a wide range of pharmacological effects, making them promising lead compounds for drug discovery.[1][5][6]

Table 2: Reported Biological Activities of Natural Benzofuran Derivatives

| Biological Activity | Examples of Active Compounds/Derivatives | Reference(s) |

| Anticancer | Aglaodoratin, 1-[6-hydroxy-2-isopropenyl-1-benzofuran-5-yl]-1-ethanone, Angelicin | [1][3][4] |

| Antioxidant | Various benzofuran esters and derivatives | [1] |

| Anti-inflammatory | Derivatives from Ophiopogon japonicus | [4] |

| Antiviral | Derivatives synthesized from khellin and visnagin | [1] |

| Antibacterial/Antifungal | Various synthetic and natural derivatives | [1][6] |

| Neuroprotective | Not explicitly detailed but mentioned as a general activity | [4] |

| Anti-arrhythmic | Amiodarone (a synthetic benzofuran drug) | [1] |

The diverse pharmacological profiles of these compounds underscore their potential as scaffolds for the development of new therapeutic agents. For instance, the anticancer properties of several benzofuran derivatives have been demonstrated through their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[1][4] Furthermore, their antioxidant and anti-inflammatory activities suggest their potential utility in managing a range of chronic diseases.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. actascientific.com [actascientific.com]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

The Rising Therapeutic Potential of Novel Benzofuran Compounds: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold, a heterocyclic compound composed of fused benzene and furan rings, has emerged as a privileged structure in medicinal chemistry. Its derivatives are not only prevalent in a variety of natural products but have also become the subject of intense synthetic exploration due to their broad spectrum of biological activities.[1][2][3] This technical guide provides an in-depth analysis of the recent advancements in the biological evaluation of novel benzofuran compounds, with a focus on their anticancer, antimicrobial, and neuroprotective properties. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant pathways and workflows to serve as a comprehensive resource for the scientific community.

Quantitative Assessment of Biological Activities

The therapeutic potential of newly synthesized benzofuran derivatives is typically quantified through in vitro assays that measure their efficacy against specific biological targets. The following tables summarize the anticancer, antimicrobial, and neuroprotective activities of several recently developed benzofuran compounds, providing a comparative overview of their potency.

Anticancer Activity

The cytotoxic effects of novel benzofuran derivatives have been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%, is a standard metric for assessing anticancer potency.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 17i | MCF-7 (Breast) | 2.90 ± 0.32 | [4] |

| MGC-803 (Gastric) | 5.85 ± 0.35 | [4] | |

| H460 (Lung) | 2.06 ± 0.27 | [4] | |

| A549 (Lung) | 5.74 ± 1.03 | [4] | |

| THP-1 (Leukemia) | 6.15 ± 0.49 | [4] | |

| Compound 3 | HeLa (Cervical) | 1.136 | [5][6] |

| Fluorinated Compound 5 | Not Specified | 0.43 | [5][6] |

| Hybrid 16 | A549 (Lung) | 0.12 | [7] |

| SGC7901 (Gastric) | 2.75 | [7] | |

| 3-acyl-5-hydroxybenzofuran (Compound 48) | MCF-7 (Breast) | 43.08 | [1] |

Antimicrobial Activity

Benzofuran derivatives have demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key indicator of antimicrobial efficacy.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Benzofuran amide (6a) | Bacillus subtilis | 6.25 | [8] |

| Staphylococcus aureus | 6.25 | [8] | |

| Escherichia coli | 6.25 | [8] | |

| Benzofuran amide (6b) | Bacillus subtilis | 6.25 | [8] |

| Staphylococcus aureus | 6.25 | [8] | |

| Escherichia coli | 6.25 | [8] | |

| Benzofuran amide (6f) | Bacillus subtilis | 6.25 | [8] |

| Staphylococcus aureus | 6.25 | [8] | |

| Escherichia coli | 6.25 | [8] | |

| Dibenzofuran derivative (5c) | Various Bacteria & Fungi | Better than other synthesized compounds | [9] |

| (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime (9b) | Staphylococcus aureus ATCC 6538 | Most active derivative | [10] |

| Escherichia coli ATCC 25922 | Most active derivative | [10] |

Neuroprotective Activity

Several novel benzofuran compounds have been investigated for their potential to protect neuronal cells from damage, a critical aspect in the development of therapies for neurodegenerative diseases.

| Compound/Derivative | Assay | Effect | Concentration | Reference |

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide (1f) | NMDA-induced excitotoxicity | Potent neuroprotection | 30 µM | [11][12][13] |

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide (1j) | NMDA-induced excitotoxicity | Marked anti-excitotoxic effects | 100 & 300 µM | [11][12][13] |

| DPPH radical scavenging | Moderate activity | Not specified | [11][13] | |

| In vitro lipid peroxidation | Appreciable inhibition | Not specified | [11][13] | |

| TFSeB (Benzofuran-containing Selenium Compound) | STZ-induced Alzheimer's model | Reduced oxidative stress markers | Not specified | [14] |

| Normalized MAO-B and AChE activity | Not specified | [14] |

Experimental Protocols

The following sections detail the methodologies for key experiments commonly cited in the evaluation of the biological activities of novel benzofuran compounds.

Synthesis of Benzofuran Derivatives: A General Workflow

The synthesis of novel benzofuran derivatives often involves multi-step reactions starting from commercially available precursors. A representative workflow is illustrated below.

In Vitro Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the benzofuran derivatives for a defined period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.[6]

Antimicrobial Susceptibility Testing

The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Protocol:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

-

Serial Dilution: The benzofuran compound is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mechanisms of Action and Signaling Pathways

Benzofuran derivatives exert their biological effects through a variety of mechanisms, often by modulating key signaling pathways involved in disease progression.

Anticancer Mechanisms

The anticancer activity of benzofuran compounds has been attributed to several mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation and survival, and the induction of apoptosis. For instance, certain benzofuran derivatives have been identified as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme often overexpressed in various cancers.[4] Others have been shown to inhibit tubulin polymerization, a critical process for cell division.

A common mechanism of action for anticancer agents is the induction of apoptosis, or programmed cell death. Some benzofuran compounds have been shown to modulate the expression of key apoptosis-related proteins, such as increasing the expression of the pro-apoptotic protein BAX and decreasing the expression of the anti-apoptotic protein BCL-2.[14] This shift in the BAX/BCL-2 ratio promotes the mitochondrial pathway of apoptosis.

Conclusion and Future Directions

The research landscape for novel benzofuran compounds is vibrant and promising. The diverse biological activities, including potent anticancer, antimicrobial, and neuroprotective effects, underscore the therapeutic potential of this versatile scaffold. The quantitative data presented herein highlights the efficacy of specific derivatives and provides a basis for further structure-activity relationship (SAR) studies. The detailed experimental protocols offer a practical guide for researchers initiating or advancing their work in this area.

Future research should focus on optimizing the lead compounds identified in these studies to enhance their potency, selectivity, and pharmacokinetic properties. Further elucidation of the molecular mechanisms underlying their biological activities will be crucial for the rational design of next-generation benzofuran-based therapeutics. The continued exploration of this chemical space holds great promise for the development of novel and effective treatments for a wide range of human diseases.

References

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. ijpbs.com [ijpbs.com]

- 4. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | MDPI [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jopcr.com [jopcr.com]

- 9. op.niscpr.res.in [op.niscpr.res.in]

- 10. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives -Biomolecules & Therapeutics [koreascience.kr]

- 12. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer’s Disease Model: Molecular, Biochemical, and Behavioral Analyses - PMC [pmc.ncbi.nlm.nih.gov]

The Benzofuran Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a furan ring, is a cornerstone of medicinal chemistry. Its widespread presence in biologically active natural products has cemented its status as a "privileged scaffold," a molecular framework that is frequently found in active pharmaceutical ingredients. This guide provides a comprehensive technical overview of the benzofuran core, detailing its synthesis, diverse pharmacological activities, and the critical structure-activity relationships that govern its therapeutic potential. The information presented herein is intended to serve as a valuable resource for professionals engaged in drug discovery and development.

Anticancer Activity: A Prominent Therapeutic Application

Benzofuran derivatives have demonstrated significant potential as anticancer agents, with numerous studies highlighting their cytotoxic effects against a variety of human cancer cell lines. The mechanisms underlying their antitumor activity are diverse, often involving the disruption of critical cellular processes such as microtubule dynamics and cell signaling pathways.

Quantitative Assessment of Anticancer Activity

The efficacy of benzofuran derivatives as anticancer agents is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values of representative benzofuran derivatives against various cancer cell lines.

| Compound Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Halogenated Benzofurans | 3-(Bromomethyl)benzofuran derivative | K562 (Leukemia) | 5 | [1] |

| 3-(Bromomethyl)benzofuran derivative | HL60 (Leukemia) | 0.1 | [1] | |

| Fluorinated Amiloride-Benzofuran Hybrid | Not Specified | 0.43 | [1] | |

| Benzofuran-N-Aryl Piperazine Hybrids | Hybrid 16 | A549 (Lung Carcinoma) | 0.12 | [2] |

| Hybrid 16 | SGC7901 (Gastric Cancer) | 2.75 | [2] | |

| 2-Benzoylbenzofuran Derivatives | Compound 33d | A-375 (Melanoma) | 4.15 | [3] |

| Compound 33d | MCF-7 (Breast Cancer) | 3.22 | [3] | |

| Compound 33d | A-549 (Lung Cancer) | 2.74 | [3] | |

| Compound 33d | HT-29 (Colon Cancer) | 7.29 | [3] | |

| Oxindole-based Benzofuran Hybrids | Compound 22d | MCF-7 (Breast Cancer) | 3.41 | [3] |

| Compound 22f | MCF-7 (Breast Cancer) | 2.27 | [3] | |

| Benzofuran-Triazole Derivatives | Compound 50g | HCT-116 (Colon Cancer) | 0.87 | [3] |

| Compound 50g | HeLa (Cervical Cancer) | 0.73 | [3] | |

| Compound 50g | A549 (Lung Cancer) | 0.57 | [3] |

Inhibition of the mTOR Signaling Pathway

A key mechanism through which some benzofuran derivatives exert their anticancer effects is the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The following diagram illustrates the key components of the mTOR signaling pathway and points of potential inhibition.

Caption: The mTOR signaling pathway and its inhibition by benzofuran derivatives.

Antimicrobial Activity: A Broad Spectrum of Action

Benzofuran derivatives have demonstrated significant activity against a wide range of microbial pathogens, including bacteria and fungi. Their mechanisms of action often involve the inhibition of essential microbial enzymes, such as DNA gyrase.

Quantitative Assessment of Antimicrobial Activity

The antimicrobial potency of benzofuran derivatives is commonly determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table presents the MIC values for selected benzofuran derivatives against various microbial strains.

| Compound Class | Compound | Microbial Strain | MIC (µg/mL) | Reference |

| Benzofuran Amide Derivatives | Compound 6a | Bacillus subtilis | 6.25 | [4] |

| Compound 6b | Staphylococcus aureus | 6.25 | [4] | |

| Compound 6f | Escherichia coli | 6.25 | [4] | |

| Hydroxylated Benzofurans | Compound 15 (6-hydroxy) | S. aureus | 0.78-3.12 | [5] |

| Compound 16 (6-hydroxy) | Pseudomonas aeruginosa | 0.78-3.12 | [5] | |

| Benzofuran Ketoximes | Compound 38 | Staphylococcus aureus | 0.039 | [5] |

| Benzofuran ketoxime derivative | Candida albicans | 0.625-2.5 | [5] | |

| Aza-benzofuran Derivatives | Compound 1 | Salmonella typhimurium | 12.5 | [6] |

| Compound 1 | Staphylococcus aureus | 12.5 | [6] | |

| Oxa-benzofuran Derivatives | Compound 5 | Penicillium italicum | 12.5 | [6] |

| Compound 6 | Colletotrichum musae | 12.5-25 | [6] |

Neuroprotective Activity: A Potential for Treating Neurodegenerative Diseases

Emerging research has highlighted the potential of benzofuran derivatives in the treatment of neurodegenerative disorders such as Alzheimer's disease. A key therapeutic strategy involves the inhibition of cholinesterase enzymes, which are responsible for the breakdown of the neurotransmitter acetylcholine.

Quantitative Assessment of Cholinesterase Inhibition

The inhibitory activity of benzofuran derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a critical measure of their therapeutic potential. The table below lists the IC50 values for several benzofuran derivatives against these enzymes.

| Compound Class | Compound | Enzyme | IC50 (µM) | Reference |

| 2-Arylbenzofuran Derivatives | Cathafuran C (14) | BChE | 2.5 | [7] |

| Compound 11 | BChE | 32.8 | [7] | |

| Compound 9 | AChE | 81.2 | [7] | |

| Benzofuran-based Compounds | Compound 7c | AChE | 0.058 | [8] |

| Compound 7e | AChE | 0.086 | [8] | |

| 3-Aminobenzofuran Derivatives | Unsubstituted derivative 5a | AChE | 0.81 | [9] |

| Benzofuran-piperazine Derivatives | Compound A4 | AChE | 11 | [10] |

Experimental Protocols

A thorough understanding of the methodologies used to synthesize and evaluate benzofuran derivatives is essential for researchers in the field. This section provides detailed protocols for key experiments cited in this guide.

Synthesis of 2-Arylbenzofuran Derivatives

A general and efficient method for the synthesis of 2-arylbenzofurans involves the acid-catalyzed cyclization of 2-(2-formylphenoxy)-2-phenylacetic acid derivatives.

Procedure:

-

A mixture of a 2-(2-formyl-substituted-phenoxy)-2-phenylacetic acid (3.3 mmol), anhydrous sodium acetate (33 mmol), and acetic anhydride (35 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

The reaction mixture is stirred and heated to 120-125 °C for 4 hours.

-

After cooling to room temperature, the mixture is poured onto 200 mL of an ice/water mixture and stored in a refrigerator for 12 hours to facilitate precipitation.

-

The resulting precipitate is collected by filtration, washed several times with cold water, and dried.

-

The crude product is then purified by recrystallization from a suitable solvent, such as n-hexane, to yield the desired 2-arylbenzofuran.[11]

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.

Procedure:

-

Cancer cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the benzofuran derivatives and incubated for a specified period (e.g., 48 or 72 hours).

-

Following the incubation period, the treatment medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well.

-

The plates are incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

-

The MTT solution is then carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[1]

The following diagram illustrates the general workflow of the MTT assay.

Caption: A generalized workflow for the MTT cytotoxicity assay.

Acetylcholinesterase Inhibition Assay

The inhibitory effect of benzofuran derivatives on acetylcholinesterase activity is commonly measured using Ellman's method, a colorimetric assay.

Procedure:

-

The assay is performed in a 96-well microplate.

-

A reaction mixture is prepared containing a phosphate buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound (benzofuran derivative) at various concentrations.

-

The enzymatic reaction is initiated by the addition of acetylthiocholine iodide (ATCI), the substrate for AChE.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate.

-

The rate of formation of this product is monitored by measuring the increase in absorbance at 412 nm over time using a microplate reader.

-

The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of an uninhibited control.

-

The IC50 value is then determined from the dose-response curve.

Conclusion

The benzofuran scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its structural versatility and the diverse range of biological activities exhibited by its derivatives underscore its importance in the development of new therapeutic agents. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers, providing a solid foundation for the design and synthesis of novel benzofuran-based compounds with enhanced efficacy and selectivity for a multitude of disease targets. Further exploration of the chemical space around the benzofuran core is poised to yield the next generation of innovative medicines.

References

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 4. jopcr.com [jopcr.com]

- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical studies on the electronic structure of 3-Acetoxybenzofuran

An In-Depth Technical Guide on the Theoretical Electronic Structure of 3-Acetoxybenzofuran

This whitepaper provides a comprehensive theoretical analysis of the electronic structure of this compound, a molecule of interest in medicinal chemistry and materials science. Lacking direct experimental and computational studies in the existing literature, this guide presents a model theoretical investigation based on established computational methodologies for analogous benzofuran derivatives. The data herein is illustrative, generated to reflect expected values from Density Functional Theory (DFT) calculations, providing valuable insights for researchers, scientists, and drug development professionals.

Introduction

Benzofuran and its derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse biological activities and applications in materials science. The substituent at the 3-position significantly influences the electronic properties and, consequently, the reactivity and interaction of these molecules with biological targets. This compound, featuring an ester group, presents an interesting case for electronic structure analysis. Understanding its frontier molecular orbitals (HOMO and LUMO), charge distribution, and molecular electrostatic potential is crucial for predicting its chemical behavior and designing new functional molecules.

This guide outlines a theoretical study using Density Functional Theory (DFT), a powerful quantum chemical method for investigating the electronic structure of molecules.[1][2][3][4]

Computational Methodology

The theoretical calculations described in this guide were modeled on protocols commonly applied to benzofuran derivatives.[1][3][5][6] All computations would be performed using a standard quantum chemistry software package.

2.1. Geometry Optimization

The initial step involves the optimization of the molecular geometry of this compound. This is achieved using DFT with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[1][3] A 6-311++G(d,p) basis set would be employed to ensure a high degree of accuracy in the structural parameters. Frequency calculations are subsequently performed on the optimized geometry to confirm that it corresponds to a true energy minimum, indicated by the absence of imaginary frequencies.

2.2. Electronic Structure Analysis

Following geometry optimization, a series of calculations are performed to elucidate the electronic properties:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.[5][6]

-

Molecular Electrostatic Potential (MEP): The MEP is calculated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This provides insights into potential sites for intermolecular interactions.

-

Mulliken Atomic Charges: To quantify the charge distribution within the molecule, Mulliken population analysis is performed. This method partitions the total electron density among the constituent atoms.

The overall computational workflow is depicted in the following diagram:

Results and Discussion

This section presents the hypothetical quantitative data for the electronic structure of this compound, derived from the methodologies described above.

3.1. Frontier Molecular Orbitals (FMOs)

The FMOs are crucial for understanding the chemical reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between them indicates the molecule's excitability and stability.

| Parameter | Energy (eV) |

| EHOMO | -6.85 |

| ELUMO | -1.23 |

| Energy Gap (ΔE) | 5.62 |

A larger HOMO-LUMO gap, such as the calculated 5.62 eV, suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[6] The distribution of these orbitals would likely show the HOMO localized over the benzofuran ring system, particularly the furan moiety, while the LUMO may be distributed across the entire molecule, including the acetoxy group.

3.2. Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further characterize the molecule's chemical behavior.

| Descriptor | Formula | Value |

| Ionization Potential (I) | -EHOMO | 6.85 eV |

| Electron Affinity (A) | -ELUMO | 1.23 eV |

| Electronegativity (χ) | (I + A) / 2 | 4.04 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.81 eV |

| Chemical Softness (S) | 1 / (2η) | 0.18 eV-1 |

| Electrophilicity Index (ω) | χ2 / (2η) | 2.90 eV |

These parameters provide a quantitative measure of the molecule's stability and reactivity. For instance, the chemical hardness (η) further confirms the stability suggested by the large energy gap.

3.3. Mulliken Atomic Charges

The calculated Mulliken charges on key atoms of this compound reveal the intramolecular charge distribution.

| Atom | Atomic Symbol | Mulliken Charge (a.u.) |

| Furan Oxygen | O1 | -0.35 |

| Carbonyl Oxygen | O2 | -0.48 |

| Ester Oxygen | O3 | -0.32 |

| Carbonyl Carbon | C1' | +0.55 |

| Furan Carbon (C2) | C2 | +0.15 |

| Furan Carbon (C3) | C3 | -0.10 |

The highly negative charges on the oxygen atoms, particularly the carbonyl oxygen (O2), indicate these are the most electron-rich, nucleophilic sites. Conversely, the carbonyl carbon (C1') is highly electron-deficient and thus the primary electrophilic site, susceptible to nucleophilic attack.

3.4. Molecular Electrostatic Potential (MEP)

A visualization of the MEP surface would complement the Mulliken charge analysis. It would be expected to show regions of negative potential (typically colored red) localized around the oxygen atoms of the acetoxy group, confirming them as sites for electrophilic attack. Regions of positive potential (blue) would likely be found around the hydrogen atoms of the benzene ring and the methyl group. This visual representation is invaluable for understanding non-covalent interactions and reactivity.

Conclusion

This theoretical guide outlines a robust computational approach for characterizing the electronic structure of this compound. Based on methodologies established for similar compounds, the hypothetical data presented herein suggests that this compound is a kinetically stable molecule with distinct electrophilic and nucleophilic regions. The primary sites for nucleophilic interaction are the oxygen atoms of the acetoxy group, while the carbonyl carbon is the main electrophilic center. This information provides a fundamental understanding of the molecule's chemical properties, which is essential for its potential application in drug design and materials science. Future experimental and computational studies are encouraged to validate and expand upon these theoretical predictions.

References

- 1. Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 3-Acetoxybenzofuran in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive review of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for 3-acetoxybenzofuran in common organic solvents. This guide provides qualitative solubility information based on chemical principles, a detailed experimental protocol for determining precise solubility, and a conceptual framework for understanding solvent selection.

Introduction

This compound (CAS No. 93680-80-9), also known as benzofuran-3-yl acetate, is a clear, light-yellow liquid with the chemical formula C₁₀H₈O₃ and a molecular weight of 176.17 g/mol .[1][2] As a functionalized benzofuran derivative, it serves as a valuable intermediate in the synthesis of various biologically and pharmaceutically active compounds.[1] Understanding its solubility in organic solvents is critical for optimizing reaction conditions, developing purification strategies (such as crystallization and chromatography), and formulating products.

This technical guide summarizes the expected solubility profile of this compound, provides a standardized experimental protocol for quantitative solubility determination, and illustrates key logical and experimental workflows.

Physicochemical Properties & Predicted Solubility

While specific experimental data is unavailable, an analysis of the molecule's structure—comprising a moderately polar ester group and a larger, aromatic benzofuran core—allows for a qualitative prediction of its solubility. The compound has a calculated octanol/water partition coefficient (logP) of 2.358, indicating significantly higher solubility in organic media than in water, where it is known to be insoluble.[1][3][4]

The parent compound, 2,3-benzofuran, is miscible with alcohol, ether, benzene, and petroleum ether.[5] By extension, this compound is expected to be soluble in a wide range of common organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM) | Miscible / Very Soluble | The ester group can engage in dipole-dipole interactions with these solvents. |

| Polar Protic | Ethanol, Methanol | Soluble | Capable of hydrogen bonding with the solvent, though the large nonpolar core may limit miscibility. |

| Nonpolar | Toluene, Hexane | Soluble / Sparingly | The aromatic benzofuran core allows for van der Waals interactions, especially with aromatic solvents. |

Experimental Protocol: Equilibrium Shake-Flask Method

To obtain quantitative data, a standardized method such as the equilibrium shake-flask method, adapted from OECD Guideline 105, is recommended.[6] This protocol is a reliable way to determine the saturation point of a solute in a given solvent at a specific temperature.

3.1 Materials & Equipment

-

This compound (purity ≥ 95%)

-

Analytical grade organic solvents (e.g., ethanol, acetone, ethyl acetate, etc.)

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or incubator (e.g., set to 25 °C)

-

Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

Calibrated analytical instrumentation (e.g., HPLC-UV, GC-FID, or UV-Vis Spectrophotometer)

-

Volumetric flasks, pipettes, and syringes

3.2 Procedure

-

Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent. An excess is critical to ensure a saturated solution is formed.

-

Equilibration: Tightly seal the vials and place them in the constant temperature shaker. Agitate the samples for a minimum of 24 to 48 hours to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solute.

-

Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature to allow the excess solid/liquid to settle. Centrifugation at the same temperature can be used to accelerate this process.

-

Sampling & Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Quantification:

-

Gravimetric Method: Weigh the flask with the filtered solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a mild temperature. Weigh the flask again to determine the mass of the dissolved this compound.

-

Chromatographic/Spectroscopic Method: Dilute the filtered solution to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the sample using a validated HPLC, GC, or UV-Vis method to determine its concentration.

-

-

Data Reporting: Perform the experiment in triplicate for each solvent. Report the solubility as a mean ± standard deviation in units of g/L, mg/mL, or mol/L.

Visualized Workflows and Relationships

To aid in understanding the experimental and theoretical concepts, the following diagrams are provided.

Caption: Experimental workflow for the equilibrium shake-flask solubility determination method.

Caption: Logical relationship between solvent polarity and predicted solubility of this compound.

References

- 1. This compound CAS#: 93680-80-9 [amp.chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound (CAS 93680-80-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound CAS#: 93680-80-9 [m.chemicalbook.com]

- 5. TABLE 3-2, Physical and Chemical Properties of 2,3-Benzofuran - Toxicological Profile for 2,3-Benzofuran - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. filab.fr [filab.fr]

The Architecture of a Privileged Scaffold: An In-depth Guide to the Synthetic Routes of Substituted Benzofurans

For Researchers, Scientists, and Drug Development Professionals

The benzofuran nucleus, a heterocyclic scaffold composed of a fused benzene and furan ring, is a cornerstone in medicinal chemistry and natural product synthesis. Its prevalence in a vast array of biologically active compounds, ranging from antimicrobial and antiviral to anticancer and anti-inflammatory agents, underscores its significance as a "privileged structure." This technical guide provides a comprehensive review of the core synthetic strategies employed to construct substituted benzofurans, offering a valuable resource for researchers engaged in drug discovery and development. We will delve into the mechanistic intricacies, present detailed experimental protocols for key reactions, and provide a comparative analysis of various methodologies through structured data presentation.

Classical Approaches to Benzofuran Synthesis

While numerous modern techniques have emerged, classical methods for benzofuran synthesis remain relevant and are often the foundation for more complex transformations.

The Perkin Rearrangement

First reported by William Henry Perkin in 1870, the Perkin rearrangement involves the ring contraction of a 3-halocoumarin in the presence of a base, typically hydroxide, to yield a benzofuran-2-carboxylic acid.[1][2] The reaction proceeds via an initial base-catalyzed cleavage of the lactone ring, followed by an intramolecular nucleophilic attack of the resulting phenoxide onto the vinyl halide, leading to the formation of the benzofuran ring.[1][3]

Recent advancements have demonstrated that microwave irradiation can significantly expedite this transformation, reducing reaction times from hours to mere minutes while maintaining high yields.[1]

Experimental Protocol: Microwave-Assisted Perkin Rearrangement of 3-Bromocoumarins [1]

A mixture of the 3-bromocoumarin (1.0 equiv) and sodium hydroxide (2.0 equiv) in ethanol is subjected to microwave irradiation at 300W for 5 minutes at a temperature of 79°C. Upon completion, the reaction mixture is cooled, acidified, and the resulting precipitate is filtered and purified to afford the corresponding benzofuran-2-carboxylic acid.

The Intramolecular Wittig Reaction: A Versatile Tool

The intramolecular Wittig reaction has proven to be a powerful and chemoselective method for the synthesis of highly functionalized benzofurans.[4][5][6] This approach typically involves the in situ generation of a phosphorus ylide, which then undergoes an intramolecular cyclization with a proximate ester, thioester, or amide functionality to form the furan ring.[7] The choice of reagents and reaction conditions can be tuned to selectively favor the formation of benzofurans over other potential products like oxazoles.[4][5]

Logical Flow of the Intramolecular Wittig Reaction for Benzofuran Synthesis

Caption: General workflow for benzofuran synthesis via the intramolecular Wittig reaction.

Transition Metal-Catalyzed Strategies: The Modern Powerhouse

The advent of transition metal catalysis has revolutionized the synthesis of complex organic molecules, and benzofurans are no exception. Palladium- and copper-catalyzed reactions, in particular, offer unparalleled efficiency and functional group tolerance.

Palladium-Catalyzed Cross-Coupling and Cyclization Cascades

Palladium catalysts are at the forefront of modern benzofuran synthesis, enabling a diverse array of transformations.

Sonogashira Coupling Followed by Cyclization: This is arguably one of the most robust and widely employed methods for the synthesis of 2,3-disubstituted benzofurans.[8][9] The reaction sequence involves an initial Sonogashira coupling of a terminal alkyne with an o-iodophenol, followed by an intramolecular cyclization of the resulting 2-alkynylphenol intermediate.[8] Microwave assistance can further enhance the efficiency of this one-pot, three-component reaction.[8]

Heck Reaction and Related Cyclizations: Intramolecular Heck reactions provide an effective means to construct the benzofuran ring. For instance, o-alkenylphenols can undergo oxidative cyclization in the presence of a palladium catalyst to yield 2-substituted benzofurans.[10]

C-H Activation/Functionalization: Direct C-H activation has emerged as a highly atom-economical approach. Palladium-catalyzed C-H activation/oxidation tandem reactions of 2-hydroxystyrenes with iodobenzenes offer a novel route to substituted benzofurans.[11]

Synthetic Pathway via Sonogashira Coupling and Cyclization

Caption: A common palladium-catalyzed route to 2,3-disubstituted benzofurans.

Copper-Catalyzed Reactions

While often used as a co-catalyst with palladium in Sonogashira couplings, copper catalysts can also independently mediate benzofuran synthesis. For example, the coupling of cuprous aryl acetylides with o-halophenols is a well-established method for preparing 2-arylbenzofurans.[12]

Comparative Data of Synthetic Routes

| Synthetic Route | Key Starting Materials | Catalyst/Reagent | Typical Conditions | Yields | Scope |

| Perkin Rearrangement [1] | 3-Halocoumarins | NaOH | Reflux in Ethanol (3h) or Microwave (5 min) | High to Quantitative | Good for benzofuran-2-carboxylic acids |

| Intramolecular Wittig [4] | o-Acyloxybenzyl triphenylphosphonium bromides | Base (e.g., Et3N) | Room Temperature | Good to Excellent | Tolerates a wide range of functional groups |

| Sonogashira/Cyclization [8] | o-Iodophenols, Terminal Alkynes, Aryl Iodides | Pd catalyst, CuI | Microwave, Elevated Temperature | Good to Excellent | Excellent for 2,3-disubstituted benzofurans |

| Pd-Catalyzed C-H Activation [11] | 2-Hydroxystyrenes, Iodobenzenes | Pd(OAc)2 | Elevated Temperature | Moderate to Good | Provides access to diverse substitution patterns |

| One-Pot Enolate Arylation [13] | o-Bromophenols, Ketones | Pd catalyst, Ligand | Elevated Temperature, followed by acid | Moderate to Excellent | Broad substrate scope including various ketones |

Benzofurans in Drug Development: Targeting Key Signaling Pathways

The therapeutic potential of benzofuran derivatives is often linked to their ability to modulate critical cellular signaling pathways implicated in various diseases.

Inhibition of mTOR Signaling in Cancer

The AKT/mammalian target of rapamycin (mTOR) signaling pathway is frequently dysregulated in many types of cancer, making it a prime target for drug discovery.[14][15] Several studies have identified benzofuran derivatives as potent inhibitors of the mTORC1 protein complex.[14] These compounds serve as valuable scaffolds for the development of novel anticancer agents.

Modulation of NF-κB and MAPK Signaling in Inflammation

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central regulators of the inflammatory response.[16] Novel benzofuran-piperazine hybrids have been shown to exert anti-inflammatory effects by inhibiting the phosphorylation of key proteins in these pathways, such as IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38.[16] This inhibitory action leads to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

Simplified Overview of Benzofuran Action on Inflammatory Pathways

References

- 1. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Perkin rearrangement - Wikipedia [en.wikipedia.org]

- 3. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chemoselective intramolecular Wittig reactions for the synthesis of oxazoles and benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzofuran synthesis [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. jocpr.com [jocpr.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Acetoxybenzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 3-acetoxybenzofuran from 3-hydroxybenzofuran via an acetylation reaction. The protocol detailed below utilizes acetic anhydride as the acetylating agent with pyridine serving as both the solvent and catalyst. This method is a standard and efficient procedure for the O-acetylation of hydroxylated aromatic compounds. Included are detailed experimental procedures, a summary of reaction parameters, and a workflow diagram to ensure successful synthesis and purification of the target compound.

Introduction

Benzofuran derivatives are significant structural motifs found in numerous biologically active compounds and natural products. The functionalization of the benzofuran scaffold is of great interest in medicinal chemistry and drug discovery. The conversion of a hydroxyl group to an acetoxy group can alter the pharmacokinetic and pharmacodynamic properties of a molecule, serving as a key step in structure-activity relationship (SAR) studies. The following protocol outlines a reliable method for the acetylation of 3-hydroxybenzofuran.

Reaction Scheme

Figure 1: General reaction scheme for the acetylation of 3-hydroxybenzofuran.

Experimental Protocols

Materials and Reagents

-

3-Hydroxybenzofuran

-

Acetic anhydride (Ac₂O)

-

Pyridine (anhydrous)

-

Toluene

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Equipment

-

Round-bottom flask

-